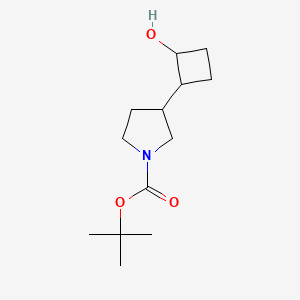![molecular formula C12H9NO4S B11788572 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a benzo[d][1,3]dioxole moiety, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate benzo[d][1,3]dioxole derivatives.
Amination and Carboxylation: The amino group can be introduced via nucleophilic substitution, and the carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene and benzo[d][1,3]dioxole derivatives.
科学研究应用
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of certain kinases or proteases involved in disease pathways.
Material Science: In organic electronics, it may function as a charge carrier or light-emitting material, with its electronic properties influenced by the conjugation and substituents on the thiophene and benzo[d][1,3]dioxole rings.
相似化合物的比较
Similar Compounds
2-Amino-3-carboxythiophene: Lacks the benzo[d][1,3]dioxole moiety, resulting in different electronic and biological properties.
4-(Benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid:
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene: Lacks the carboxylic acid group, influencing its solubility and reactivity.
Uniqueness
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
属性
分子式 |
C12H9NO4S |
|---|---|
分子量 |
263.27 g/mol |
IUPAC 名称 |
2-amino-4-(1,3-benzodioxol-5-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H9NO4S/c13-11-10(12(14)15)7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5,13H2,(H,14,15) |
InChI 键 |
APKXFDAHQYKMPJ-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=C3C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)
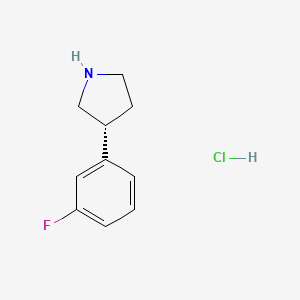

![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)

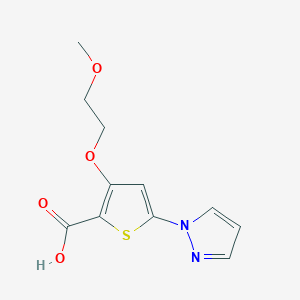
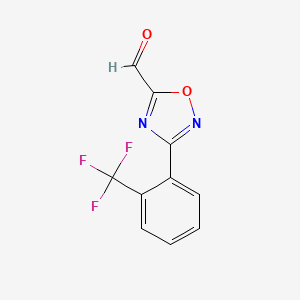
![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
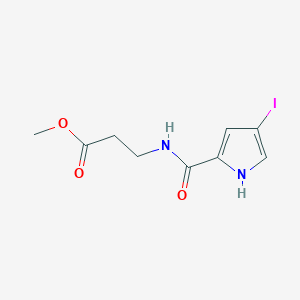
![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)
![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)
